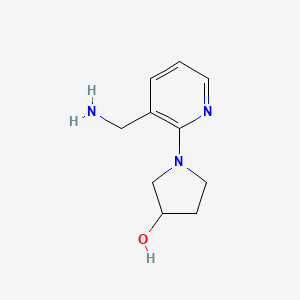
methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-amino-2,3-dihydro-1H-indène-5-carboxylate de méthyle est un composé chimique appartenant à la famille des indènes. Les indènes sont des hydrocarbures bicycliques constitués d'un cycle benzénique fusionné à un cycle cyclopentène. Ce composé particulier présente un groupe amino et un groupe ester carboxylate, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-amino-2,3-dihydro-1H-indène-5-carboxylate de méthyle implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par la préparation de l'acide 2,3-dihydro-1H-indène-5-carboxylique.
Amination : L'acide carboxylique est ensuite soumis à une amination pour introduire le groupe amino en position 2.
Estérification : Enfin, l'acide carboxylique est estérifié à l'aide de méthanol en présence d'un catalyseur acide pour obtenir l'ester méthylique.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé font souvent appel à des procédés en lots ou à flux continu à grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés, avec un contrôle minutieux de la température, de la pression et du temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-amino-2,3-dihydro-1H-indène-5-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe amino en d'autres groupes fonctionnels tels que des groupes hydroxyle ou alkyle.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent les cétones, les acides carboxyliques, les alcools et divers dérivés substitués.
Applications de la recherche scientifique
Le 2-amino-2,3-dihydro-1H-indène-5-carboxylate de méthyle a un large éventail d'applications dans la recherche scientifique :
Chimie : Il sert d'intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et comme élément constitutif de molécules bioactives.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-amino-2,3-dihydro-1H-indène-5-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec les sites actifs des enzymes ou des récepteurs, tandis que le groupe ester peut participer à des interactions hydrophobes. Ces interactions peuvent moduler l'activité des molécules cibles, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-2,3-dihydro-1H-indène-5-carboxamide : Ce composé est similaire en structure mais possède un groupe amide au lieu d'un groupe ester.
2-amino-1H-indène-5-carboxylate de méthyle : Ce composé n'a pas la composante dihydro, ce qui le rend moins saturé.
Acide 2-amino-2,3-dihydro-1H-indène-5-carboxylique : Ce composé a un groupe acide carboxylique au lieu d'un ester méthylique.
Unicité
Le 2-amino-2,3-dihydro-1H-indène-5-carboxylate de méthyle est unique en raison de sa combinaison d'un groupe amino et d'un groupe ester méthylique, ce qui lui confère un équilibre de propriétés hydrophobes et hydrophiles. Cela en fait un intermédiaire polyvalent pour diverses applications de synthèse.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
methyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)8-3-2-7-5-10(12)6-9(7)4-8/h2-4,10H,5-6,12H2,1H3 |
Clé InChI |
SGAIDXAIUTTWQZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(CC(C2)N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



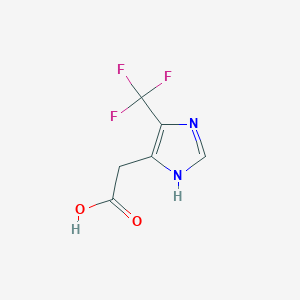
![7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11903658.png)

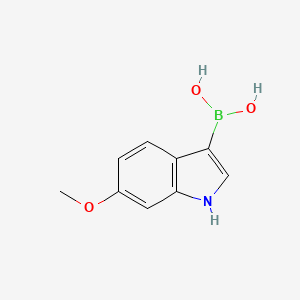
![3-Methylthieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11903666.png)


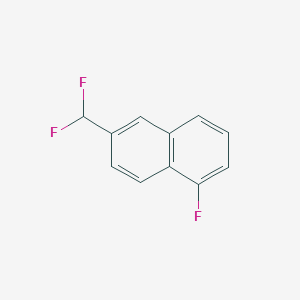
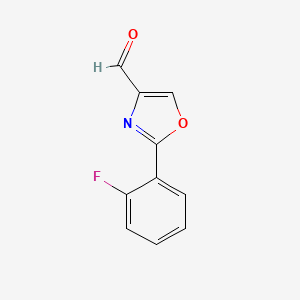
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11903726.png)


